molecular formula C11H14ClF3N2O B2957516 4-chloro-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856020-09-1

4-chloro-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Cat. No.: B2957516
CAS No.: 1856020-09-1
M. Wt: 282.69
InChI Key: FGMLOFKZYBGERA-UHFFFAOYSA-N
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Description

4-Chloro-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group, a cyclopentyl group, and a trifluoroethoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the cyclization of hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions. Subsequent chlorination and introduction of the cyclopentyl and trifluoroethoxy methyl groups can be achieved through various organic reactions, such as nucleophilic substitution and electrophilic addition.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to optimize the synthesis process, reduce waste, and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted or added groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-chloro-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use in treating various diseases.

Industry: In industry, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique properties may enhance the performance and efficacy of these products.

Mechanism of Action

The mechanism by which 4-chloro-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The trifluoroethoxy methyl group, in particular, may enhance the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Chloro-1-cyclopentyl-4-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

  • 4-Chloro-1-cyclohexyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

  • 4-Chloro-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-imidazole

Uniqueness: 4-Chloro-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds. Its trifluoroethoxy methyl group, in particular, may enhance its reactivity and binding affinity, making it a valuable compound in various applications.

Properties

IUPAC Name

4-chloro-1-cyclopentyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClF3N2O/c12-9-5-17(8-3-1-2-4-8)16-10(9)6-18-7-11(13,14)15/h5,8H,1-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMLOFKZYBGERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)COCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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